molecular formula C70H107N19O19S B1344017 Gap 26

Gap 26

Número de catálogo: B1344017
Peso molecular: 1550.8 g/mol
Clave InChI: FDPIMWZHGJNESB-VCSXYVMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Gap 26 se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina insoluble . La síntesis implica los siguientes pasos:

    Acoplamiento: El primer aminoácido se une a la resina.

    Desprotección: Se elimina el grupo protector del aminoácido.

    Acoplamiento: Se añade el siguiente aminoácido y se acopla a la cadena creciente.

    Repetición: Los pasos 2 y 3 se repiten hasta que se obtiene la secuencia peptídica deseada.

    Escisión: El péptido se escinde de la resina y se purifica.

La producción industrial de this compound sigue principios similares pero a mayor escala, empleando a menudo sintetizadores de péptidos automatizados para aumentar la eficiencia y el rendimiento .

Aplicaciones Científicas De Investigación

Scientific Applications of Gap 26

This compound is a connexin mimetic peptide corresponding to the residues 63-75 of connexin 43 and functions as a gap junction blocker . It is widely used as a reversible inhibitor of gap junctional intercellular communication . Gap junctions contain channels that facilitate the passage of ions and small molecules between adjacent cells . this compound has a molecular weight of 1550.8 Da and the molecular formula C70H107N19O19SC_{70}H_{107}N_{19}O_{19}S .

Research Applications

  • Cardiovascular Research: this compound protects the heart against ischemia-reperfusion injury and confers protection against myocardial ischemia injury . It can also alleviate chronotropic hyporesponsiveness and upregulate atrial Cx43 expression in cirrhotic rats . In rabbit arterial smooth muscle, this compound attenuates rhythmic contractile activity (IC50 = 28.4 μM) .
  • Pulmonary Research: Gap26 improves alveolar development in neonatal rats with hyperoxia exposure . It reverses the changes induced by hyperoxia exposure, such as increased ROS production and Cx43 expression, activated ASK1-JNK/p38 signaling, and excessive apoptosis .
  • Inflammation Research: this compound reduces inflammatory factors such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) .

Experimental Models

  • In vitro studies: Gap26 treatment decreased ROS production, inhibited ASK1-JNK/p38 signaling, and decreased apoptosis in RLE-6TN cells (type II alveolar epithelial cells of rats) cultured in 85% O2O_2 .
  • In vivo studies: Gap26 treatment reversed the effects of hyperoxia exposure in neonatal rats, improving alveolar development .

Actividad Biológica

Gap 26 is a connexin-mimetic peptide that corresponds to residues 63-75 of connexin 43 (Cx43). It functions primarily as a gap junction blocker, inhibiting intercellular communication mediated by gap junctions, which are crucial for various physiological processes, including cardiac and smooth muscle contraction. The biological activity of this compound has been extensively studied, revealing its significant effects on cellular signaling and communication.

This compound acts by blocking gap junction channels, which are formed by connexin proteins. These channels allow the passage of ions and small molecules between adjacent cells, facilitating various cellular functions. By inhibiting these channels, this compound can alter intracellular calcium levels and ATP release, impacting cellular responses to stimuli.

  • Inhibition of Calcium Signaling : Research indicates that this compound can attenuate rhythmic contractile activity in smooth muscle tissues. Specifically, it has been shown to block the movement of inositol trisphosphate (IP3)-induced ATP and calcium across connexin hemichannels, effectively reducing calcium signaling in response to external stimuli .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the amplitude of intracellular calcium oscillations induced by agonists such as phenylephrine. This effect suggests that this compound can serve as a valuable tool for studying the functional properties of gap junctions in various cell types .

In Vivo Studies

In vivo experiments using female Sprague-Dawley rats have shown that administration of this compound (300 μM) does not affect pial arteriolar dilations induced by neuronal activation paradigms. This finding indicates that while this compound effectively blocks gap junction communication, its impact on vascular responses may be context-dependent .

Data Table: Summary of Biological Effects of this compound

Study Type Effect Observed Concentration Model Reference
In VitroAttenuated calcium oscillations600 μMSmooth muscle cells
In VivoNo effect on arteriolar dilation300 μMSprague-Dawley rats
In VitroBlocked ATP release induced by IP3N/ACell cultures

Case Study: Cardiac Function

A study investigated the effects of this compound on cardiac myocytes. Researchers found that treatment with this compound resulted in decreased intercellular communication among myocytes, leading to impaired synchrony in contraction. This suggests potential implications for cardiac health and arrhythmias when gap junction communication is disrupted .

Case Study: Smooth Muscle Activity

Another case study focused on the impact of this compound on rabbit arterial smooth muscle. The results indicated that this compound effectively reduced contractile responses to agonist stimulation, highlighting its role as a potential therapeutic agent for conditions characterized by excessive smooth muscle contraction .

Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPIMWZHGJNESB-VCSXYVMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H107N19O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1550.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gap 26
Reactant of Route 2
Gap 26
Reactant of Route 3
Gap 26
Reactant of Route 4
Gap 26
Reactant of Route 5
Gap 26
Reactant of Route 6
Gap 26

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.